molecular formula C17H14ClN3O B12193746 (2-chloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(2-chloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B12193746
M. Wt: 311.8 g/mol
InChI Key: RIMBZFZBFSOBPM-UHFFFAOYSA-N
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Description

(2-chloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that features a chloropyridine moiety and a tetrahydropyridoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of pyridine to obtain 2-chloropyridine. This intermediate is then subjected to a series of reactions, including condensation with indole derivatives, to form the desired tetrahydropyridoindole structure. The final step involves the formation of the methanone linkage under controlled conditions, often using reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-chloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

(2-chloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-chloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-tryptophan: A related compound with a similar indole structure.

    5-(1-Methylpiperidin-4-yl)-5H-dibenzo[a,d]cyclohepten-5-ol: Another compound with a similar structural motif.

Uniqueness

What sets (2-chloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone apart is its unique combination of a chloropyridine moiety and a tetrahydropyridoindole structure. This combination imparts specific chemical properties and reactivity that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

(2-chloropyridin-3-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C17H14ClN3O/c18-16-12(5-3-8-19-16)17(22)21-9-7-15-13(10-21)11-4-1-2-6-14(11)20-15/h1-6,8,20H,7,9-10H2

InChI Key

RIMBZFZBFSOBPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=C(N=CC=C4)Cl

Origin of Product

United States

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